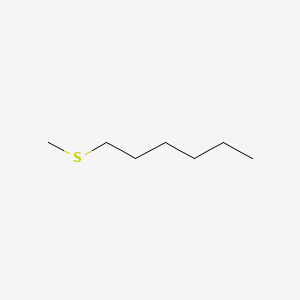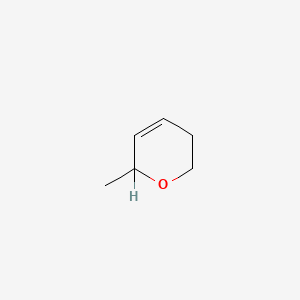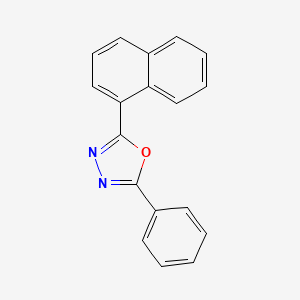
4-异丁基苯胺
描述
4-Isobutylaniline is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 4-Isobutylaniline involves multiple steps . It can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .Molecular Structure Analysis
The molecular formula of 4-Isobutylaniline is C10H15N . It has a molecular weight of 149.237 . The structure of this molecule consists of two methyl groups bonded to one benzene ring .Chemical Reactions Analysis
4-Isobutylaniline is a hydrocarbon that reacts with nitroxyl radicals to form an anion radical intermediate . It has been shown to react with nitrobenzene, which may be important for the formation of nitroxyl radicals by electron transfer . 4-Isobutylaniline can also react with nuclei, producing radical intermediates and reaction products .Physical And Chemical Properties Analysis
4-Isobutylaniline has a density of 0.9±0.1 g/cm^3 . Its boiling point is 241.9±9.0 °C at 760 mmHg . The molar refractivity is 49.3±0.3 cm^3 . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用
医药研究
4-异丁基苯胺在医药研究中被探索,因为它在药物合成和设计中具有潜在作用。它可以作为各种药理活性分子的前体或中间体。 该化合物的结构单元可能在开发新的治疗剂中是不可或缺的,尤其是在苯胺部分是常见的药效基团的情况下 .
材料科学
在材料科学中,4-异丁基苯胺可以参与合成新的聚合物材料。将其掺入聚合物中会影响材料的物理性质,例如热稳定性和刚性。 该领域的研究所得的成果可能会导致用于工业应用的先进材料 .
农业化学
农业部门可以通过在农用化学品合成中使用 4-异丁基苯胺而受益。 它可能是开发杀虫剂或肥料的关键成分,有助于提高作物保护和产量 .
分析化学
4-异丁基苯胺在分析化学中具有应用,它可以用作色谱方法中的标准品或试剂。 其明确的特性使其可用于校准仪器或开发新的分析方法 .
环境科学
在环境科学中,可能要研究 4-异丁基苯胺的环境影响、生物降解性和作为生物指示剂的潜力。 研究可能集中在其在生态系统中的行为及其与其他环境污染物的相互作用 .
生物化学
在生物化学领域,4-异丁基苯胺可用于研究酶-底物相互作用,特别是与作用于芳香族化合物的酶的相互作用。 它还可作为生物分子合成中的构建模块或作为分子生物学实验中的探针 .
安全和危害
When handling 4-Isobutylaniline, it is advised to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
未来方向
作用机制
Target of Action
4-Isobutylaniline is a hydrocarbon that reacts with nitroxyl radicals . The primary targets of 4-Isobutylaniline are these radicals, which play a crucial role in various biochemical reactions.
Mode of Action
4-Isobutylaniline interacts with its targets by forming an anion radical intermediate . It has been shown to react with nitrobenzene, which may be important for the formation of nitroxyl radicals by electron transfer . 4-Isobutylaniline can also react with nuclei, producing radical intermediates and reaction products .
生化分析
Biochemical Properties
4-Isobutylaniline plays a significant role in biochemical reactions, particularly in the formation of nitroxyl radicals through electron transfer reactions. It interacts with nitrobenzene to form an anion radical intermediate, which is crucial for the formation of nitroxyl radicals . Additionally, 4-Isobutylaniline can react with nuclei, producing radical intermediates and reaction products . These interactions highlight the compound’s potential in various biochemical processes.
Cellular Effects
4-Isobutylaniline has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitroxyl radicals and other reactive intermediates can lead to oxidative stress, impacting cellular function
Molecular Mechanism
The molecular mechanism of 4-Isobutylaniline involves its interaction with biomolecules through electron transfer reactions. The compound’s ability to form anion radical intermediates and react with nitrobenzene highlights its role in radical formation . These radicals can interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression. The exact molecular targets and pathways affected by 4-Isobutylaniline remain to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Isobutylaniline has been observed to be stable under normal conditions but can be heated to produce various hydrocarbon radicals . Over time, the compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 4-Isobutylaniline can maintain its reactivity and radical formation potential over extended periods, making it a valuable reagent in organic synthesis and biochemical research.
Dosage Effects in Animal Models
The effects of 4-Isobutylaniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, 4-Isobutylaniline can lead to toxic effects, including oxidative stress and potential damage to cellular components . The threshold for these effects and the specific toxicological outcomes depend on the dosage and duration of exposure.
Metabolic Pathways
4-Isobutylaniline is involved in metabolic pathways that include the formation of nitroxyl radicals and other reactive intermediates . The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels. Understanding the specific enzymes and pathways affected by 4-Isobutylaniline is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Isobutylaniline is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 4-Isobutylaniline within tissues can influence its biochemical and cellular effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
4-Isobutylaniline’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 4-Isobutylaniline is essential for elucidating its activity and function within cells.
属性
IUPAC Name |
4-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQATXVCGCYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184176 | |
| Record name | 4-Isobutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30090-17-6 | |
| Record name | 4-(2-Methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30090-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030090176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isobutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOBUTYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D8THO7JU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)



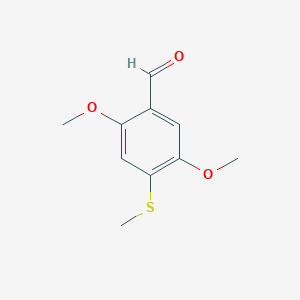
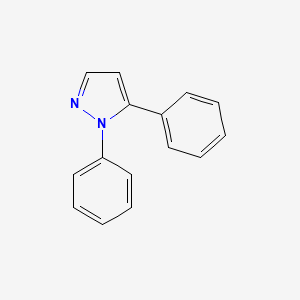
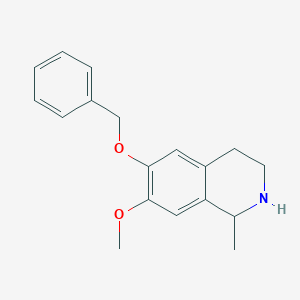
![4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1594083.png)
